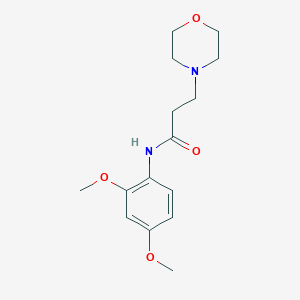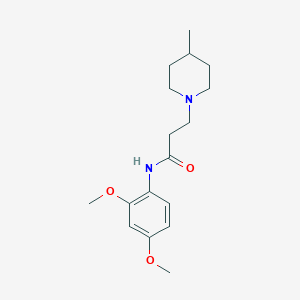
1-(1-Tosyl-4-piperidyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Tosyl-4-piperidyl)azepane, also known as TAPA, is a chemical compound that belongs to the family of azepanes. It is a bicyclic compound that contains a piperidine ring and an azepane ring. TAPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(1-Tosyl-4-piperidyl)azepane acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor site and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
1-(1-Tosyl-4-piperidyl)azepane has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine in the brain, which may be related to its potential as a treatment for addiction. 1-(1-Tosyl-4-piperidyl)azepane has also been shown to decrease the activity of the sympathetic nervous system, which may be related to its potential as a treatment for hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Tosyl-4-piperidyl)azepane in lab experiments is that it is a specific and selective antagonist of nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more precise manner. However, one limitation of using 1-(1-Tosyl-4-piperidyl)azepane is that it may not be suitable for studying the function of other neurotransmitter systems in the brain.
Direcciones Futuras
There are a number of future directions for research on 1-(1-Tosyl-4-piperidyl)azepane. One potential area of research is the development of new compounds that are similar to 1-(1-Tosyl-4-piperidyl)azepane but have improved selectivity and potency. Another potential area of research is the use of 1-(1-Tosyl-4-piperidyl)azepane as a tool for studying the function of other neurotransmitter systems in the brain. Additionally, 1-(1-Tosyl-4-piperidyl)azepane may have potential as a treatment for a variety of neurological and psychiatric disorders, and further research in this area is warranted.
Métodos De Síntesis
1-(1-Tosyl-4-piperidyl)azepane can be synthesized through a multistep process that involves the reaction of piperidine with tosyl chloride to form 1-tosyl-4-piperidone. This compound is then reacted with 1,6-dibromohexane to form the final product, 1-(1-Tosyl-4-piperidyl)azepane.
Aplicaciones Científicas De Investigación
1-(1-Tosyl-4-piperidyl)azepane has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the function of the neurotransmitter acetylcholine in the brain. 1-(1-Tosyl-4-piperidyl)azepane has also been used as a ligand for studying the structure and function of nicotinic acetylcholine receptors.
Propiedades
Nombre del producto |
1-(1-Tosyl-4-piperidyl)azepane |
|---|---|
Fórmula molecular |
C18H28N2O2S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane |
InChI |
InChI=1S/C18H28N2O2S/c1-16-6-8-18(9-7-16)23(21,22)20-14-10-17(11-15-20)19-12-4-2-3-5-13-19/h6-9,17H,2-5,10-15H2,1H3 |
Clave InChI |
BIVZYJAPZONUDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)



![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)